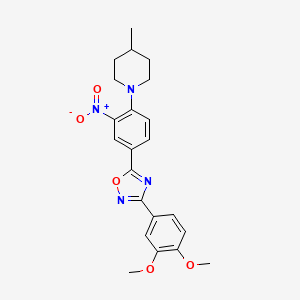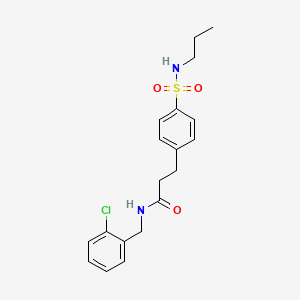
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. It also has the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various diseases. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone in lab experiments include its potent activity against various diseases, its ability to cross the blood-brain barrier, and its unique chemical structure. However, its limitations include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the investigation of its potential use in the treatment of other diseases such as viral infections. Additionally, the compound could be modified to improve its pharmacological properties and reduce its toxicity.
Métodos De Síntesis
The synthesis of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone involves a multi-step process. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to its acid chloride derivative. This derivative is then reacted with 4-(4-aminophenoxy)phenol to obtain the intermediate product. The final step involves the reaction of the intermediate product with 4-phenylpiperazine to obtain the desired compound.
Aplicaciones Científicas De Investigación
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has been studied extensively for its potential therapeutic applications. It has been shown to have potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c31-24(30-17-15-29(16-18-30)22-9-5-2-6-10-22)19-32-23-13-11-21(12-14-23)26-27-25(28-33-26)20-7-3-1-4-8-20/h1-14H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKHQVIMJLGJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710190.png)



![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7710219.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710239.png)
![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)
